An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzonitrile
An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzonitrile
CAS Number: 916792-07-9
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-methylbenzonitrile, a key building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
2-Bromo-4-fluoro-5-methylbenzonitrile is a substituted aromatic nitrile with the molecular formula C₈H₅BrFN.[1] Its chemical structure combines a benzonitrile core with bromo, fluoro, and methyl substituents, offering a unique platform for the synthesis of complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 916792-07-9 | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| Purity | ≥97% | [1] |
| Alternate Names | 4-Bromo-5-cyano-2-fluorotoluene; 6-Bromo-4-fluoro-m-tolunitrile | [1] |
While specific experimental data on the physical properties of 2-Bromo-4-fluoro-5-methylbenzonitrile is limited in publicly available literature, the properties of related substituted benzonitriles can provide valuable insights. For instance, the presence of the nitrile group and halogen atoms typically results in a solid compound at room temperature with a relatively high melting point and limited solubility in water, but good solubility in common organic solvents.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile are not extensively documented in readily accessible scientific literature. However, the synthesis of structurally similar compounds, such as 4-Bromo-2-fluorobenzonitrile, suggests that a common synthetic route involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction.[2]
A plausible synthetic pathway for 2-Bromo-4-fluoro-5-methylbenzonitrile could start from 2-amino-4-fluoro-5-methylbenzonitrile. This precursor would undergo a diazotization reaction using a nitrite source in the presence of a strong acid, followed by the introduction of the bromine atom using a copper(I) bromide catalyst.
Hypothetical Experimental Protocol for Synthesis:
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Step 1: Diazotization of 2-amino-4-fluoro-5-methylbenzonitrile. Dissolve the starting amine in a suitable acidic solution (e.g., a mixture of hydrobromic acid and sulfuric acid) and cool the mixture to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
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Step 2: Sandmeyer Reaction. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. The reaction is typically accompanied by the evolution of nitrogen gas.
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Step 3: Work-up and Purification. After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure 2-Bromo-4-fluoro-5-methylbenzonitrile.
Diagram 1: Hypothetical Synthesis Pathway
Caption: Hypothetical synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with the fluorine atom and adjacent protons. The methyl group will appear as a singlet. |
| ¹³C NMR | The carbon atoms in the aromatic ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large coupling constant. |
| IR Spectroscopy | A sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. |
| Mass Spectrometry | The molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br) will be observed. |
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites on 2-Bromo-4-fluoro-5-methylbenzonitrile makes it a versatile building block for creating diverse chemical libraries for drug screening.
The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. The fluoro substituent can influence the compound's electronic properties and metabolic stability, which are important considerations in drug design.
While specific examples of the use of 2-Bromo-4-fluoro-5-methylbenzonitrile in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in various classes of therapeutic agents, including enzyme inhibitors and receptor modulators.
Diagram 3: Potential Reaction Pathways in Drug Discovery
